4,6-Dichloro-2-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylpyridin-3-amine typically involves the chlorination of 2-methylpyridin-3-amine. One common method is the reaction of 2-methylpyridin-3-amine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4,6-Dichloro-2-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-methyl-3-aminopyridine: Similar in structure but with different substitution patterns.
4,6-Dichloro-2-methylpyrimidine: A pyrimidine derivative with similar chlorine and methyl substitutions
Uniqueness
4,6-Dichloro-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C6H6Cl2N2 |
---|---|
Molecular Weight |
177.03 g/mol |
IUPAC Name |
4,6-dichloro-2-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-6(9)4(7)2-5(8)10-3/h2H,9H2,1H3 |
InChI Key |
WOHXLIRSCDSEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.